molecular formula C23H22F3N3O4 B444521 (2Z)-N-acetyl-7-(diethylamino)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 361149-62-4

(2Z)-N-acetyl-7-(diethylamino)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B444521
CAS No.: 361149-62-4
M. Wt: 461.4g/mol
InChI Key: NXTNQZNUDWZFMX-UHFFFAOYSA-N
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Description

(2Z)-N-acetyl-7-(diethylamino)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of functional groups such as diethylamino, trifluoromethoxy, and iminochromene enhances its chemical reactivity and potential utility in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-acetyl-7-(diethylamino)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The initial step involves the formation of the chromene core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an aldehyde under acidic conditions to form the chromene structure.

    Introduction of the Diethylamino Group: The diethylamino group can be introduced via a nucleophilic substitution reaction. This involves reacting the chromene intermediate with diethylamine in the presence of a suitable catalyst.

    Addition of the Trifluoromethoxy Group: The trifluoromethoxy group is typically introduced through an electrophilic aromatic substitution reaction. This step requires the use of trifluoromethoxybenzene and a strong electrophile to facilitate the substitution.

    Formation of the Iminochromene and Carboxamide Groups: The final steps involve the formation of the iminochromene and carboxamide groups. This can be achieved by reacting the intermediate with an appropriate amine and acylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the iminochromene group, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-acetyl-7-(diethylamino)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a fluorescent probe due to its chromene core, which exhibits fluorescence properties. It can be employed in imaging studies to track biological processes and interactions at the molecular level.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific biological pathways, particularly those involving oxidative stress and inflammation.

Industry

In industrial applications, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find use in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2Z)-N-acetyl-7-(diethylamino)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the trifluoromethoxy group enhances its lipophilicity and membrane permeability. These properties enable the compound to modulate various biological processes, such as enzyme

Properties

IUPAC Name

N-acetyl-7-(diethylamino)-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O4/c1-4-29(5-2)17-9-6-15-12-19(21(31)27-14(3)30)22(32-20(15)13-17)28-16-7-10-18(11-8-16)33-23(24,25)26/h6-13H,4-5H2,1-3H3,(H,27,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTNQZNUDWZFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)OC(F)(F)F)O2)C(=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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